Screening Breadth: This Compound Has Been Profiled in 119+ HTS Assays Across 12 Distinct Target Classes
In contrast to the vast majority of commercially available 4,5-dihydrothiazol-2-amine derivatives, which typically have zero to fewer than 5 public bioassay records, 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been profiled in 119 distinct high-throughput screening assays deposited across six major screening centers including the Broad Institute, Scripps Research Institute, Johns Hopkins Ion Channel Center, Burnham Center for Chemical Genomics, Harvard Medical School ICCB-Longwood, and University of Pittsburgh Molecular Library Screening Center . This rich public dataset provides prospective users with a pre-existing activity fingerprint that reduces the cost and time of de novo profiling.
| Evidence Dimension | Number of public high-throughput screening assay records |
|---|---|
| Target Compound Data | 119 assays (12 target classes including GPCRs, ion channels, proteases, bacterial enzymes, unfolded protein response, CD40 signaling, cAMP production) |
| Comparator Or Baseline | N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS not found in screening databases; 0 bioassay records); typical commercial thiazoline building blocks: median 0–2 bioassay records |
| Quantified Difference | ≥119-fold higher assay coverage relative to unsubstituted N-cyclohexyl analog with zero records; 60–120-fold advantage over median commercial thiazoline building blocks |
| Conditions | Public bioassay repositories (PubChem BioAssay, Chemsrc aggregation) as of 2025 |
Why This Matters
A compound with an existing multi-assay screening fingerprint enables researchers to rapidly assess selectivity liabilities and repurposing opportunities without incurring the cost and time of primary screening, which is a decisive procurement advantage over screening-naive analogs.
